molecular formula C10H11NO2S B2702664 3-(4-methylphenyl)-1lambda4,3-thiazolidine-1,4-dione CAS No. 338753-24-5

3-(4-methylphenyl)-1lambda4,3-thiazolidine-1,4-dione

Cat. No.: B2702664
CAS No.: 338753-24-5
M. Wt: 209.26
InChI Key: NMEGSBFDYNPYMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Thiazolidine-2,4-dione Scaffolds in Drug Discovery

The TZD scaffold gained prominence in the 1990s with the introduction of glitazones (e.g., pioglitazone) as peroxisome proliferator-activated receptor gamma agonists for type 2 diabetes mellitus. Subsequent research revealed their utility beyond metabolic disorders:

Table 1: Milestones in TZD Derivative Development

Year Advancement Therapeutic Application Key Modification
1997 Pioglitazone Antidiabetic 5-(4-Ethylphenyl) substitution
2010 Rivoglitazone Antidiabetic (withdrawn) 5-(4-Methoxyphenyl) group
2022 Hybrid TZDs Anticancer, antimicrobial 1,2,3-Triazole conjugates
2024 VEGFR-2 inhibitors Oncology 5-Benzylidenethiazolidine-2,4-dione core

Recent innovations include structural hybrids, such as TZD-1,2,3-triazole conjugates, which exhibit dual activity as peroxisome proliferator-activated receptor gamma agonists and thymidylate synthase inhibitors. For example, derivatives bearing a 5-benzylidene group demonstrated nanomolar IC~50~ values against breast (MCF-7) and colon (HCT-116) cancer cells. Computational studies further validated their binding to vascular endothelial growth factor receptor-2 (VEGFR-2), a key oncology target.

Role of 3-(4-Methylphenyl) Substitution in Modulating Bioactivity Profiles

The 3rd position of the TZD scaffold is critical for target engagement. Substituting this position with a 4-methylphenyl group introduces steric and electronic effects that enhance ligand-receptor interactions:

Structural and Electronic Effects

  • Lipophilicity : The methyl group increases hydrophobicity, improving membrane permeability.
  • Steric Hindrance : The para-methyl group optimizes spatial orientation within hydrophobic binding pockets.
  • Electron Donation : The methyl group donates electrons via inductive effects, stabilizing charge-transfer interactions.

Table 2: Comparative Bioactivity of 3rd-Position Substitutions

Substituent Target IC~50~ (μM) Binding Affinity (kcal/mol)
Phenyl PPAR-γ 5.2 -6.8
4-Methylphenyl VEGFR-2 0.079 -7.3
4-Methoxyphenyl Thymidylate synthase 3.2 -7.2

In VEGFR-2 inhibition studies, 3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione derivatives exhibited superior potency (IC~50~ = 0.079 μM) compared to unsubstituted analogs. Molecular docking revealed that the methyl group forms van der Waals interactions with Val897 and Cys917 residues in the ATP-binding pocket, stabilizing the inhibitor-enzyme complex. Additionally, this substitution improved drug-likeness parameters, with computed aqueous solubility (LogS = -3.1) and plasma protein binding (95%) aligning with Lipinski’s rules.

Properties

IUPAC Name

3-(4-methylphenyl)-1-oxo-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c1-8-2-4-9(5-3-8)11-7-14(13)6-10(11)12/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEGSBFDYNPYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CS(=O)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-1lambda4,3-thiazolidine-1,4-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzaldehyde with thiourea and chloroacetic acid under acidic conditions to form the thiazolidinone ring . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylphenyl)-1lambda4,3-thiazolidine-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-1lambda4,3-thiazolidine-1,4-dione involves its interaction with various molecular targets. For instance, in its role as an anticancer agent, the compound may inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation . The compound’s ability to form stable complexes with these enzymes disrupts their normal function, leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Compounds

Compound Name Core Structure Substituents (Position) Key Heteroatoms Yield (%)
IM-1 (imidazolidine dione) Imidazolidin-2,4-dione 3-phenyl, 5-(4-methylphenyl) N, N 70–74
IM-2 (2-thioxo-imidazolidin-4-one) Imidazolidin-4-one 3-phenyl, 5-(4-methylphenyl) N, S 70–74
3-(4-methylphenyl)-thiazolidine-1,4-dione Thiazolidine-1,4-dione 3-(4-methylphenyl) S, N N/A

The 4-methylphenyl group in the target compound contributes to steric bulk and electron-donating effects, similar to substituents in IM-1 (4-methylphenyl) and IM-3 (4-ethylphenyl) .

Pharmacological and Physicochemical Properties

Table 2: Pharmacological Activity of Analogous Compounds

Compound Substituent Core Structure Pharmacological Activity
IM-3 4-ethylphenyl Imidazolidin-2,4-dione CNS modulation, antinociceptive potential
IM-7 4-isopropylphenyl Imidazolidin-2,4-dione Acute cardiovascular effects in rats
Target Compound 4-methylphenyl Thiazolidine-1,4-dione Unknown (predicted metabolic stability)
  • Substituent Effects: Larger alkyl groups (e.g., isopropyl in IM-7) increase lipophilicity and may enhance tissue penetration but could also elevate metabolic clearance.
  • Core Heterocycle : Imidazolidine diones (e.g., IM-1) exhibit diverse bioactivities, including cardiovascular and CNS effects. Thiazolidine diones, however, are historically associated with peroxisome proliferator-activated receptor (PPAR-γ) modulation (e.g., antidiabetic drugs like rosiglitazone), though this depends on specific substitution patterns .

Physicochemical Properties

Table 3: Predicted Physicochemical Properties

Compound logP (Predicted) Aqueous Solubility (mg/mL) Metabolic Stability
IM-1 2.8 0.12 Moderate
IM-3 3.1 0.09 Moderate
Target Compound 3.5 0.05 High (S-containing)

The higher logP of the thiazolidine derivative suggests increased membrane permeability but reduced solubility compared to imidazolidines. Sulfur in the thiazolidine ring may enhance metabolic stability by resisting oxidative degradation .

Biological Activity

3-(4-methylphenyl)-1lambda4,3-thiazolidine-1,4-dione, a derivative of thiazolidine-2,4-dione (TZD), has attracted considerable interest due to its diverse biological activities. This compound is primarily noted for its potential applications in treating diabetes and cancer, among other diseases. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables illustrating its pharmacological properties.

Antidiabetic Activity

Thiazolidinediones are well-known for their role as antidiabetic agents, primarily through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). Recent studies have shown that derivatives like this compound exhibit significant inhibition of protein tyrosine phosphatase 1B (PTP1B), which is crucial in insulin signaling pathways.

Case Study: PTP1B Inhibition

In a study evaluating various TZD derivatives, this compound was found to have an IC50 value of approximately 0.41 μM against PTP1B. This indicates a strong potential for enhancing insulin sensitivity and managing blood glucose levels in diabetic models .

Anticancer Properties

The anticancer potential of thiazolidine derivatives has been extensively studied. Research indicates that compounds like this compound can inhibit tumor growth by targeting specific pathways involved in cancer progression.

The compound has been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which is vital for angiogenesis in tumors. In vitro studies demonstrated that this compound effectively reduced cell viability in various cancer cell lines such as HT-29 and A-549 .

Antioxidant Activity

Antioxidant properties are another significant aspect of the biological activity of TZD derivatives. The ability to scavenge free radicals and chelate metal ions contributes to their therapeutic potential.

Research Findings

In vitro assays demonstrated that this compound exhibited moderate antioxidant activity when compared to standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT). The antioxidant capacity was assessed through various assays including DPPH radical scavenging and ferric reducing antioxidant power (FRAP) tests .

Summary of Biological Activities

Activity Description IC50 Value
PTP1B Inhibition Enhances insulin signaling; potential antidiabetic agent0.41 μM
VEGFR-2 Inhibition Reduces tumor growth; anticancer propertiesNot specified
Antioxidant Activity Scavenges free radicals; protects against oxidative stressModerate compared to standard antioxidants

Q & A

Q. Advanced Optimization Strategies

  • Catalytic Additives : Sodium acetate (0.02 mol) enhances reaction efficiency by acting as a base to neutralize HCl byproducts .
  • Solvent Systems : DMF-acetic acid mixtures improve solubility of aromatic intermediates, while ethanol-DMF aids recrystallization .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 150 W), though purity may require post-reaction column chromatography .

How can X-ray crystallography resolve structural ambiguities in 3-(4-methylphenyl)-thiazolidine-dione derivatives?

Basic Structural Characterization
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For monoclinic crystals (e.g., P2₁/c space group), parameters include:

  • Unit Cell Dimensions : a=13.83A˚,b=8.75A˚,c=12.39A˚,β=114.77a = 13.83 \, \text{Å}, \, b = 8.75 \, \text{Å}, \, c = 12.39 \, \text{Å}, \, \beta = 114.77^\circ .
  • Data Collection : Use a Bruker APEXII CCD diffractometer with graphite-monochromated Cu-Kα radiation (λ=1.54178A˚\lambda = 1.54178 \, \text{Å}) .

Q. Advanced Challenges

  • Disorder Modeling : Flexible alkyl chains (e.g., butyl groups) may require multi-position occupancy refinement in SHELXL .
  • Twinned Data : For macromolecular impurities, SHELXPRO integrates twin-law matrices to deconvolute overlapping reflections .

What mechanisms underlie the biological activity of 3-(4-methylphenyl)-thiazolidine-dione derivatives, and how are inhibitory assays designed?

Basic Activity Profiling
These derivatives exhibit kinase inhibition (e.g., Pan-Pim kinases). Key steps include:

  • Compound Preparation : Dissolve in DMSO (in vitro) or 5% glucose (in vivo) to ensure solubility .
  • Enzyme Assays : Measure IC₅₀ values using ADP-Glo™ kinase assays with ATP concentrations near KmK_m (e.g., 10 µM for Pim-1) .

Q. Advanced Mechanistic Studies

  • Binding Mode Analysis : Molecular docking (e.g., AutoDock Vina) identifies interactions with kinase ATP pockets. For example, the 4-methylphenyl group may occupy hydrophobic subpockets .
  • Resistance Mutations : Generate Pim-1 mutants (e.g., T89A) to assess steric hindrance effects on inhibitor efficacy .

How can researchers address contradictions in reported synthetic yields or biological activity data?

Q. Basic Troubleshooting

  • Yield Discrepancies : Verify stoichiometry (e.g., 2:1 amine:aldehyde ratio) and reaction time. Impurities from incomplete cyclization can be removed via silica gel chromatography (hexane:EtOAc 3:1) .
  • Biological Variability : Standardize cell lines (e.g., HEK293-Pim1) and normalize activity to positive controls (e.g., CX-4945 for kinase inhibition) .

Q. Advanced Data Reconciliation

  • Metastable Polymorphs : Use differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility and bioactivity .
  • Proteomic Profiling : LC-MS/MS can identify off-target kinase interactions, explaining divergent cellular vs. enzymatic IC₅₀ values .

What analytical techniques ensure purity and structural fidelity of synthesized derivatives?

Q. Basic Quality Control

  • HPLC : Use Chromolith® columns (C18, 4.6 × 100 mm) with 0.1% TFA in acetonitrile/water gradients. Retention times vary by substituent (e.g., 8.2 min for 4-methylphenyl vs. 9.5 min for 4-fluorophenyl) .
  • NMR : Key signals include δ 7.2–7.4 ppm (aromatic H), δ 4.1–4.3 ppm (CH₂-S), and δ 2.3 ppm (CH₃ from 4-methylphenyl) .

Q. Advanced Characterization

  • High-Resolution MS : Confirm molecular ions (e.g., [M+H]⁺ = 251.34 for C₁₃H₁₇NO₂S) with <2 ppm error .
  • Dynamic Light Scattering (DLS) : Assess aggregation in aqueous buffers, critical for in vivo pharmacokinetics .

How should researchers safely handle and store 3-(4-methylphenyl)-thiazolidine-dione derivatives?

Q. Basic Safety Protocols

  • Storage : Keep in sealed containers under nitrogen at –20°C to prevent oxidation. Separate from oxidizers and acids .
  • PPE : Use nitrile gloves, safety goggles, and fume hoods during synthesis. Avoid skin contact due to potential thiol reactivity .

Q. Advanced Hazard Mitigation

  • Spill Management : Absorb with vermiculite, neutralize with 5% sodium bicarbonate, and dispose as hazardous waste .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to establish shelf-life under varying conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.